molecular formula C17H23NO6 B554519 z-d-Glu(otbu)-oh CAS No. 51644-83-8

z-d-Glu(otbu)-oh

Cat. No. B554519
CAS RN: 51644-83-8
M. Wt: 337.4 g/mol
InChI Key: GLMODRZPPBZPPB-CYBMUJFWSA-N
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Description

Z-D-Glu(OtBu)-OH is a derivative of glutamic acid . It is also known by other names such as Nα-Cbz-D-glutamic acid γ tert-butyl ester .


Molecular Structure Analysis

The molecular formula of Z-D-Glu(OtBu)-OH is C17H23NO6 . The IUPAC name is (2R)-2-[(benzyloxycarbonyl)amino]-5-tert-butoxy-5-oxopentanoic acid . The molecular weight is 337.4 g/mol . The structure can be represented by the SMILES notation: CC©©OC(=O)CCC@HO)NC(=O)OCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Z-D-Glu(OtBu)-OH is a solid substance . It has a molecular weight of 337.37 . The boiling point is 522.6°C at 760 mmHg . The flash point is 269.9 .

Scientific Research Applications

  • Synthesis of Fluorogenic TGase 2 Acyl Donor Z-Glu(HMC)-Gly-OH : A study described the synthesis of a water-soluble dipeptidic fluorogenic transglutaminase substrate, starting from Z-Glu-OH. This synthesis is significant for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates, demonstrating its utility in biochemical analysis (Wodtke, Pietsch, & Löser, 2020).

  • Proteasome Inhibitor Administration in Parkinson's Disease Models : A study examined the use of proteasome inhibitors, including Z‐Ileu‐Glu(OtBu)‐Ala‐Leu‐CHO, in animal models of Parkinson's disease. However, the study reported that systemic administration of these inhibitors did not reliably model Parkinson's disease in rats and monkeys (Kordower et al., 2006).

  • Screening Inverted Peptide Libraries with Guanidinium-Based Tweezer Receptor : A study conducted screening of a tripeptide library with a tweezer receptor, showing selectivity for Val at the carboxy terminus and Glu(OtBu) at the amino terminus. This highlights the potential of Z-Glu(OtBu)-containing peptides in selective molecular recognition (Davies et al., 1998).

  • Synthesis of Human-Secretin : The synthesis of the heptacosapeptide amide, Human-secretin, was described using fragments including Z-Arg(Z2)-Glu(OtBu)-Gly-Ala-OH. This research underscores the role of such peptides in synthesizing biologically active compounds (Wünsch et al., 1993).

  • Molecularly Imprinted Polymers and Selective Rebinding of Amino Acids : A photocrosslinkable polyphosphazene was used for molecular imprinting, demonstrating higher specific recognition ability for Z-Glu-OH. This indicates the application of such compounds in creating selective binding sites for specific molecules (Lee & Chang, 2009).

Safety And Hazards

Z-D-Glu(OtBu)-OH is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMODRZPPBZPPB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

z-d-Glu(otbu)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Tailhades, S Blanquer, B Nottelet… - Macromolecular …, 2011 - Wiley Online Library
A new strategy for the synthesis of polyamides from polyesters of hydroxyl‐containing amino acids using a multi ON acyl transfer reaction was developed. This original approach …
Number of citations: 15 onlinelibrary.wiley.com
L MORODER, M GOBBO, G BECKER, E WÜNSCH - 1989 - degruyter.com
7V-Acetylmuramyl-dipeptide and tripeptide derivatives containing at the C-terminus a masked thiol function, ie the S-tert-buty\-thiocysteamine residue, were synthesized via direct …
Number of citations: 9 www.degruyter.com

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